
2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an aniline group and a phenyl group attached to a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the aniline and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aniline and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of substituted aniline or phenyl derivatives.
科学的研究の応用
2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-anilino-1-phenyl-1,8-naphthyridin-4(1H)-one: Similar structure but with a different naphthyridine core.
2-anilino-1-phenyl-1,7-quinolin-4(1H)-one: Contains a quinoline core instead of a naphthyridine core.
2-anilino-1-phenyl-1,7-pyridin-4(1H)-one: Features a pyridine core.
Uniqueness
2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
631179-02-7 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
2-anilino-1-phenyl-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C20H15N3O/c24-19-13-20(22-15-7-3-1-4-8-15)23(16-9-5-2-6-10-16)18-14-21-12-11-17(18)19/h1-14,22H |
InChIキー |
MAZVTZYXNODMBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(N2C4=CC=CC=C4)C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


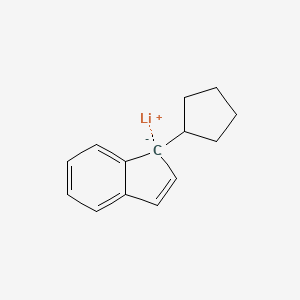

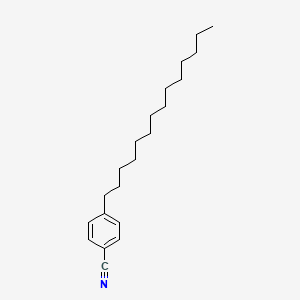
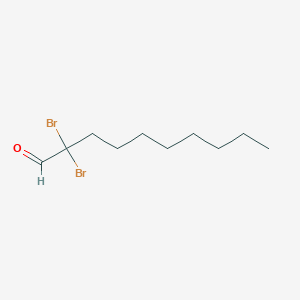
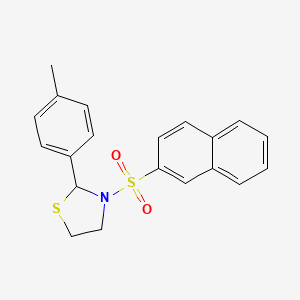
![N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14231266.png)
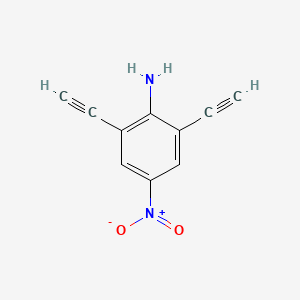

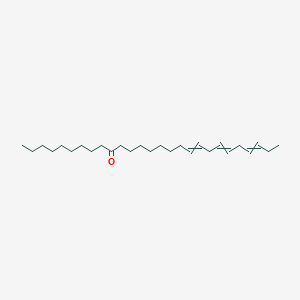
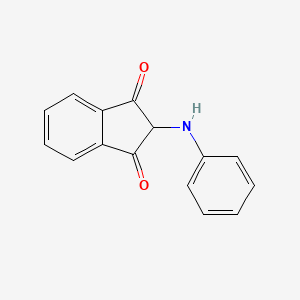
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
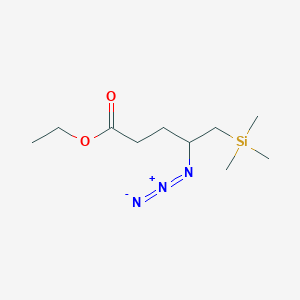
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
